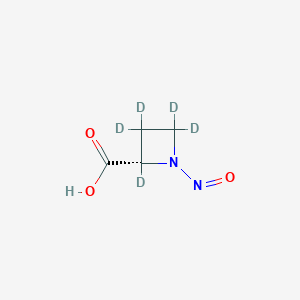
5-Hydroxy-Des-5-Methoxy Bosutinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-Des-5-Methoxy Bosutinib is a derivative of Bosutinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). This compound is characterized by the replacement of a methoxy group with a hydroxy group in the Bosutinib structure, which may influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib typically involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reagents and conditions to ensure the correct formation of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the compound .
化学反应分析
Types of Reactions: 5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the nitro groups present in the intermediates.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
科学研究应用
5-Hydroxy-Des-5-Methoxy Bosutinib has a wide range of applications in scientific research:
Chemistry: It serves as a reference material and intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 5-Hydroxy-Des-5-Methoxy Bosutinib involves the inhibition of tyrosine kinases, particularly the BCR-ABL kinase, which is implicated in the pathogenesis of CML. The compound also inhibits Src-family kinases, including Src, Lyn, and Hck . By blocking these kinases, it interferes with the signaling pathways that promote cancer cell proliferation and survival.
相似化合物的比较
Bosutinib: The parent compound, known for its efficacy in treating CML.
Dasatinib: Another tyrosine kinase inhibitor used in CML treatment.
Imatinib: The first-generation tyrosine kinase inhibitor for CML.
Comparison: 5-Hydroxy-Des-5-Methoxy Bosutinib is unique due to the presence of a hydroxy group instead of a methoxy group, which may alter its binding affinity and specificity towards target kinases. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Bosutinib .
属性
分子式 |
C25H27Cl2N5O3 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30) |
InChI 键 |
YYESZVWUYKQMLK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
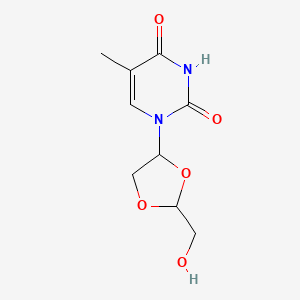
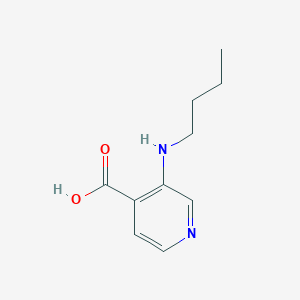
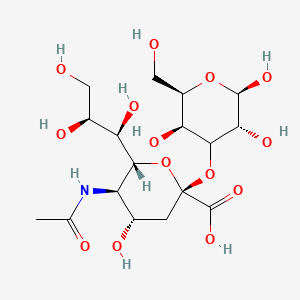
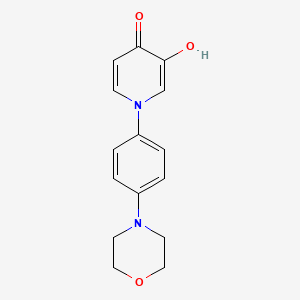
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
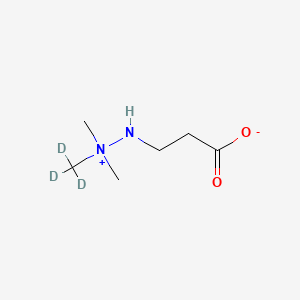
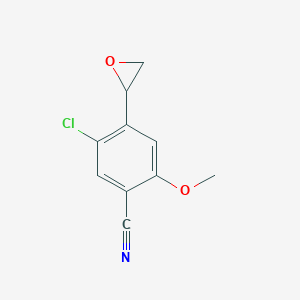
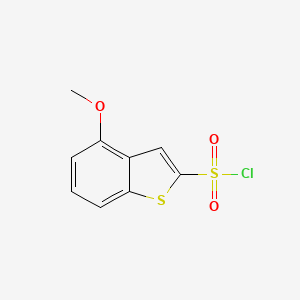
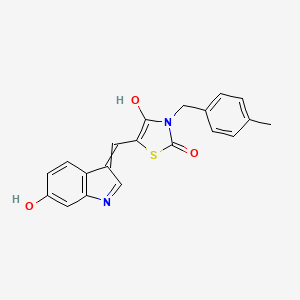

![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
